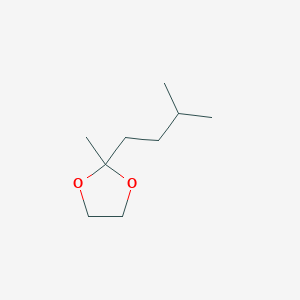
1,3-Dioxolane, 2-isopentyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is commonly used in scientific research. It is also known as diisopropylidene glycol or DIPG. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-isopentyl-2-methyl- is widely used in scientific research for various applications. It is commonly used as a solvent for the synthesis of organic compounds and is also used as a reagent in organic reactions. This compound is also used in the preparation of polymers and as a stabilizer for certain chemicals. Additionally, 1,3-Dioxolane, 2-isopentyl-2-methyl- has been found to have potential applications in the field of medicine as an antiviral agent.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-isopentyl-2-methyl- is not well understood. However, it is believed to act as a solvent and a stabilizer for certain chemicals. It has also been found to have antiviral properties, although the exact mechanism of action for this is not well understood.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2-isopentyl-2-methyl- is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is flammable and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dioxolane, 2-isopentyl-2-methyl- in lab experiments is its ability to act as a solvent and stabilizer for certain chemicals. Additionally, this compound is relatively easy to synthesize and is readily available. However, it is important to note that this compound is flammable and should be handled with care. Additionally, it is not suitable for all types of experiments, and researchers should carefully consider its properties before using it in their experiments.
Orientations Futures
There are several future directions for the use of 1,3-Dioxolane, 2-isopentyl-2-methyl- in scientific research. One potential application is in the field of medicine as an antiviral agent. Additionally, this compound could be further studied for its potential use in the synthesis of new organic compounds. Further research could also be done to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is widely used in scientific research. It is commonly used as a solvent and stabilizer for certain chemicals and is also used as a reagent in organic reactions. This compound has potential applications in the field of medicine as an antiviral agent. While it has many advantages, it is important to handle this compound with care as it is flammable and can be harmful if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolane, 2-isopentyl-2-methyl- can be achieved through several methods. One of the most common methods is the reaction of isopentyl alcohol with paraformaldehyde in the presence of an acid catalyst. This reaction yields diisopropylidene glycol, which can be further converted to 1,3-Dioxolane, 2-isopentyl-2-methyl- through the reaction with acetic anhydride and sulfuric acid.
Propriétés
Numéro CAS |
14447-30-4 |
|---|---|
Nom du produit |
1,3-Dioxolane, 2-isopentyl-2-methyl- |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylbutyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3 |
Clé InChI |
PUKFTKNHQBDBPV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(OCCO1)C |
SMILES canonique |
CC(C)CCC1(OCCO1)C |
Synonymes |
2-Methyl-2-(3-methylbutyl)-1,3-dioxolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



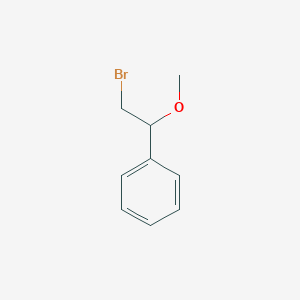
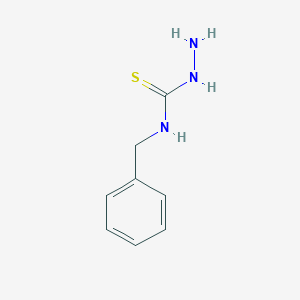

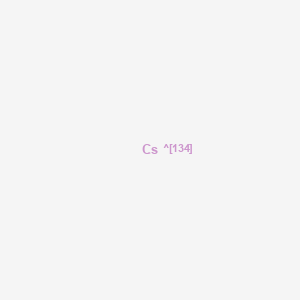
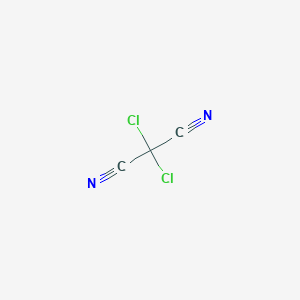
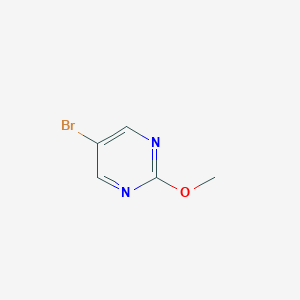
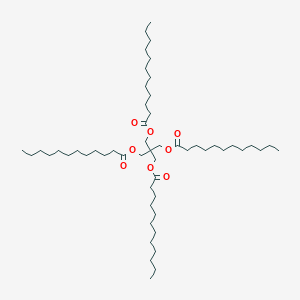
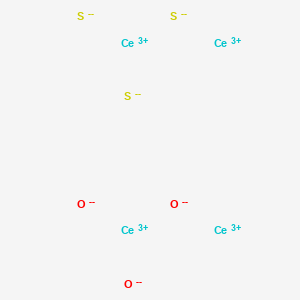
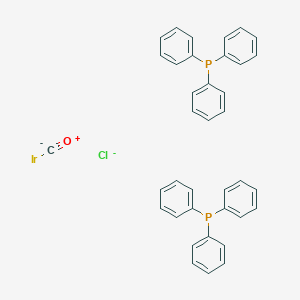

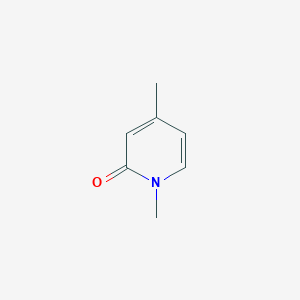
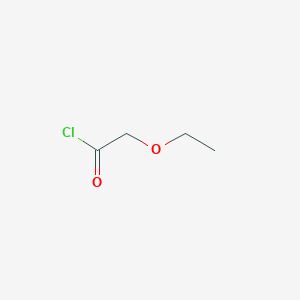
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
